

An In-depth Technical Guide to 3-Fluoro-4-isopropoxypyhenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Fluoro-4-isopropoxypyhenylboronic acid
Cat. No.:	B1355223

[Get Quote](#)

Introduction

3-Fluoro-4-isopropoxypyhenylboronic acid is a synthetically versatile organoboron compound that has garnered significant interest within the pharmaceutical and materials science sectors. Its unique structural features—a fluorine atom and an isopropoxy group on the phenyl ring—impart specific electronic and steric properties that make it a valuable building block in organic synthesis. This guide provides an in-depth analysis of its structure, synthesis, and applications, with a focus on practical insights for researchers and drug development professionals.

The primary utility of this arylboronic acid lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern medicinal chemistry, enabling the efficient construction of complex molecular architectures, particularly biaryl and heteroaryl structures, which are prevalent in many drug candidates.[1][3] The strategic placement of the fluoro and isopropoxy groups allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of target molecules.

Molecular Structure and Physicochemical Properties

The structure of **3-Fluoro-4-isopropoxyphenylboronic acid** is characterized by a benzene ring substituted with a boronic acid group [-B(OH)₂], a fluorine atom at the meta-position, and an isopropoxy group [-OCH(CH₃)₂] at the para-position relative to the boronic acid.

Key Structural Attributes:

- Boronic Acid Group: The cornerstone of its reactivity, enabling transmetalation with a palladium catalyst in cross-coupling reactions.[1][4]
- Fluorine Atom: The electron-withdrawing nature of the fluorine atom can influence the acidity of the boronic acid and the electronic properties of the resulting coupled products.[2][5]
- Isopropoxy Group: This bulky, lipophilic group can enhance solubility in organic solvents and introduce favorable steric interactions, which can be crucial for modulating protein-ligand binding.

Physicochemical Data Summary

Property	Value	Source
Molecular Formula	C ₉ H ₁₂ BFO ₃	
Molecular Weight	198.00 g/mol	
Appearance	Typically a solid	
SMILES	CC(OC1=CC(B(O)O)=CC=C1F)C	
InChI Key	MKRGSEQMUWEXSB-UHFFFAOYSA-N	

Synthesis and Mechanistic Considerations

The synthesis of arylboronic acids like **3-Fluoro-4-isopropoxyphenylboronic acid** generally involves the borylation of an appropriately substituted aryl halide or triflate. A common and effective laboratory-scale approach is through a lithium-halogen exchange followed by quenching with a trialkyl borate ester.

Illustrative Synthetic Pathway

A plausible synthetic route starts from a readily available precursor, such as 4-bromo-2-fluoro-1-isopropoxybenzene.

[Click to download full resolution via product page](#)

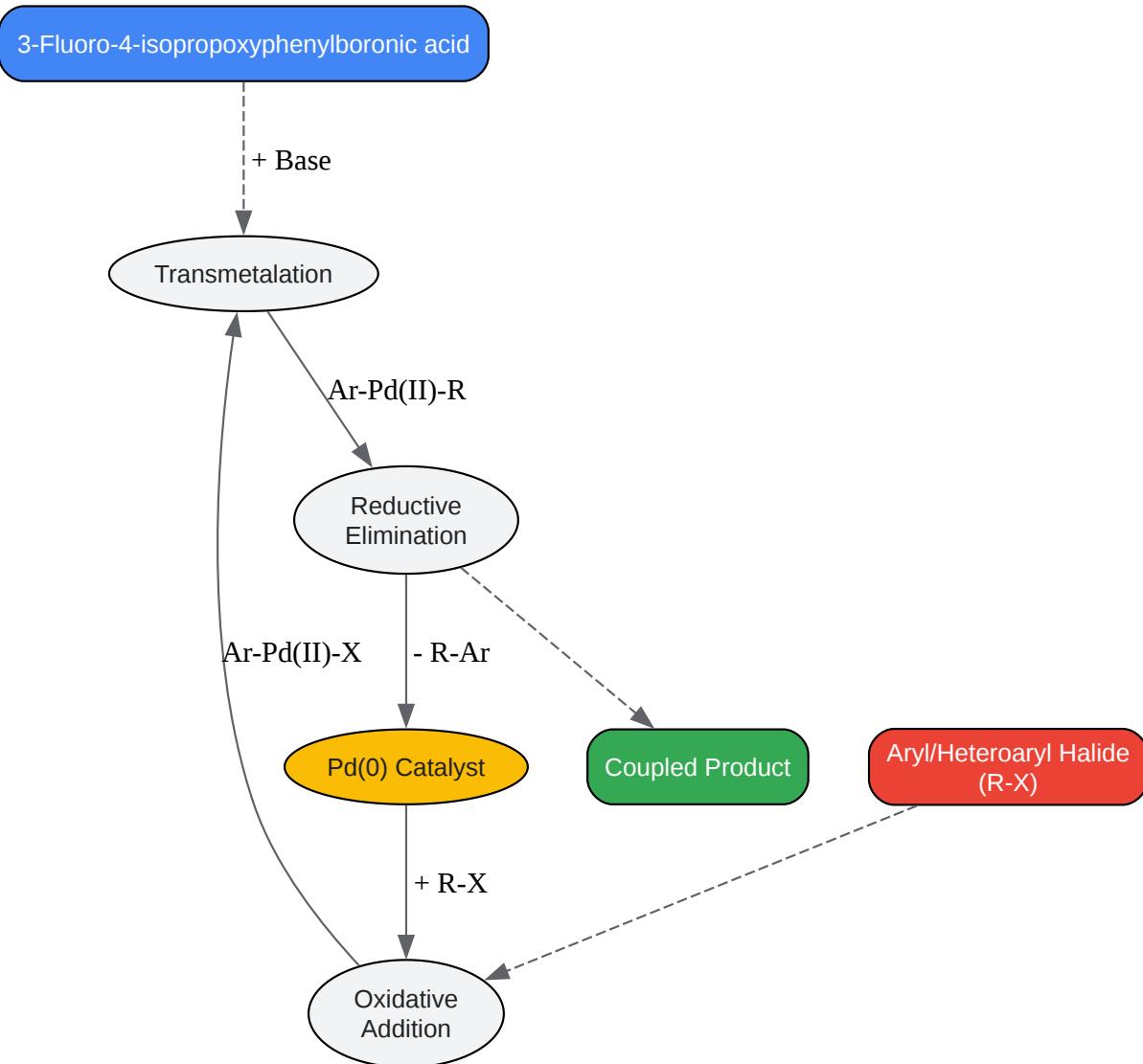
*A general synthetic workflow for **3-Fluoro-4-isopropoxyphenylboronic acid**.*

Step-by-Step Protocol and Rationale

- **Lithiation:** The starting aryl bromide is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon). A strong organolithium base, typically n-butyllithium (n-BuLi), is added dropwise.
 - **Rationale:** The low temperature is critical to prevent side reactions and decomposition of the highly reactive organolithium intermediate. The inert atmosphere prevents quenching by atmospheric moisture and oxygen.
- **Borylation:** A trialkyl borate, such as trimethyl borate or triisopropyl borate, is then added to the reaction mixture.
 - **Rationale:** The electrophilic boron atom of the borate ester is attacked by the nucleophilic carbanion of the organolithium species, forming a boronate ester intermediate.
- **Hydrolysis:** The reaction is quenched by the addition of an aqueous acid (e.g., dilute HCl).
 - **Rationale:** The acidic workup hydrolyzes the boronate ester to the final boronic acid product.

Purification and Characterization

Purification is typically achieved by recrystallization or column chromatography. The structure and purity of the final product are confirmed using standard analytical techniques.


Analytical Technique	Expected Observations
¹ H NMR	Aromatic protons with characteristic splitting patterns due to fluorine-hydrogen coupling. Signals for the isopropoxy group (a septet and a doublet). A broad singlet for the -B(OH) ₂ protons, which may exchange with D ₂ O.
¹³ C NMR	Aromatic carbons showing coupling with the fluorine atom (¹ J _{CF} , ² J _{CF} , etc.). The carbon atom attached to the boron is often broadened or not observed due to quadrupolar relaxation. [6]
¹⁹ F NMR	A single resonance, with coupling to adjacent aromatic protons.[5]
¹¹ B NMR	A characteristic chemical shift for a tricoordinate boronic acid species.[5]
Mass Spectrometry	The molecular ion peak corresponding to the calculated molecular weight.

Applications in Drug Discovery and Development

The primary application of **3-Fluoro-4-isopropoxyphenylboronic acid** is as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is a robust and versatile method for constructing C-C bonds, particularly for the synthesis of biaryl compounds.[1][4]

The Suzuki-Miyaura Coupling Reaction

The Suzuki reaction couples an organoboron compound (like our title compound) with an organohalide or triflate in the presence of a palladium catalyst and a base.[1]

[Click to download full resolution via product page](#)*Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.*

Protocol: A General Suzuki-Miyaura Coupling

- Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), **3-Fluoro-4-isopropoxyphenylboronic acid** (1.1-1.5 eq), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5

mol%), and a base (e.g., K_2CO_3 , Na_2CO_3 , 2-3 eq).

- Rationale: A slight excess of the boronic acid is used to ensure complete consumption of the often more valuable aryl halide. The choice of catalyst and base is crucial and often requires optimization depending on the substrates.
- Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
- Rationale: The aqueous phase is necessary to dissolve the inorganic base, which activates the boronic acid for transmetalation.^[7]
- Reaction Execution: Degas the mixture (e.g., by bubbling nitrogen through it) and heat to the desired temperature (typically 80-110 °C) with stirring until the reaction is complete (monitored by TLC or LC-MS).
- Rationale: Degassing is essential to remove oxygen, which can oxidize and deactivate the $Pd(0)$ catalyst.
- Workup and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.

Strategic Value in Medicinal Chemistry

The incorporation of the 3-fluoro-4-isopropoxy-phenyl moiety can be a strategic choice in drug design:

- Metabolic Stability: The fluorine atom can block sites of metabolic oxidation, potentially increasing the half-life of a drug.
- Binding Affinity: The fluorine can participate in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets.
- Lipophilicity and Permeability: The isopropoxy group increases lipophilicity, which can improve cell membrane permeability and oral absorption.

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be followed when handling **3-Fluoro-4-isopropoxyphenylboronic acid** and boronic acids in general.

Hazard Identification

- Irritation: Boronic acids are generally considered irritants.[\[8\]](#) May cause skin, eye, and respiratory tract irritation.[\[8\]](#)[\[9\]](#)
- Toxicity: While generally having low acute toxicity, ingestion of large quantities can be harmful.[\[8\]](#)

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[\[9\]](#)[\[10\]](#)
- Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[\[10\]](#)[\[11\]](#)
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes.[\[10\]](#)
 - Skin: Wash off with soap and plenty of water.[\[10\]](#)
 - Inhalation: Move to fresh air.[\[10\]](#)
 - Ingestion: Rinse mouth with water. Do not induce vomiting.[\[10\]](#)[\[12\]](#) Seek medical attention if symptoms persist in any case.

Storage

- Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[10\]](#)[\[12\]](#)
- Incompatibilities: Keep away from strong oxidizing agents.[\[9\]](#) Boronic acids can be sensitive to moisture and may undergo dehydration or form cyclic anhydrides (boroxines) upon storage.

Conclusion

3-Fluoro-4-isopropoxyphenylboronic acid is a high-value reagent for medicinal chemists and material scientists. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction, combined with the beneficial physicochemical properties imparted by its unique substitution pattern, makes it a powerful tool for the synthesis of novel compounds. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe application in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. laballey.com [laballey.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. wilsonsalt.com [wilsonsalt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Fluoro-4-isopropoxyphenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1355223#structure-of-3-fluoro-4-isopropoxyphenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com